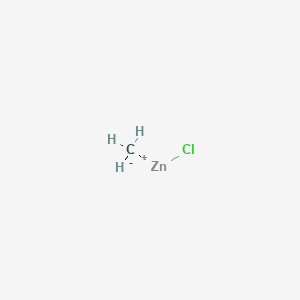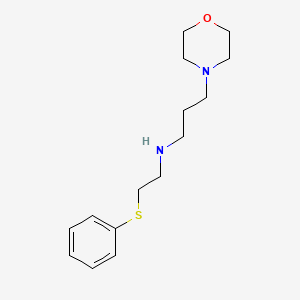
2,4-Diisocyanato-5-methyl-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diisocyanato-5-methyl-bromobenzene, also known as 2,4-DMB, is a synthetic compound that has been used in a variety of scientific and commercial applications. It is a diisocyanate, meaning it contains two isocyanate groups which can react with other molecules to form polymers and other compounds. It is a colorless liquid at room temperature and is relatively non-toxic. It is used in the synthesis of polyurethanes and other polymers, as well as in the synthesis of drugs and other organic compounds.
Mecanismo De Acción
2,4-Diisocyanato-5-methyl-bromobenzene reacts with other molecules to form polymers and other compounds. The reaction is typically carried out in an inert atmosphere, with a base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and the reaction can be stopped by adding an excess of bromobenzene. The reaction typically occurs at temperatures between 80-100°C.
Biochemical and Physiological Effects
2,4-Diisocyanato-5-methyl-bromobenzene is relatively non-toxic, and has been shown to have minimal effect on the human body. It is not considered to be a carcinogen, mutagen, or teratogen. It has been shown to have minimal effect on the respiratory system, and is not considered to be a respiratory irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2,4-Diisocyanato-5-methyl-bromobenzene is its low toxicity and relatively low cost. It is also relatively easy to synthesize and use in laboratory experiments. However, it is highly flammable and should be handled with care. Additionally, it should be stored in a cool, dry place and should be kept away from sources of ignition.
Direcciones Futuras
There are a number of potential future directions for the use of 2,4-Diisocyanato-5-methyl-bromobenzene. It could be used in the synthesis of more complex polymers, such as polycarbonates and polyesters. It could also be used in the synthesis of drugs and other pharmaceuticals. Additionally, it could be used in the synthesis of adhesives and sealants, as well as in the production of polyurethane foams and coatings. Finally, it could be used in the synthesis of other organic compounds, such as dyes and pigments.
Métodos De Síntesis
2,4-Diisocyanato-5-methyl-bromobenzene is typically synthesized from the reaction of bromobenzene and phosgene. Bromobenzene is first reacted with phosgene in an inert atmosphere to form chloroformic ester, which is then reacted with a base to form the diisocyanate. The reaction is typically carried out at temperatures between 80-100°C. The reaction is exothermic and the reaction can be stopped by adding an excess of bromobenzene.
Aplicaciones Científicas De Investigación
2,4-Diisocyanato-5-methyl-bromobenzene is widely used in scientific research, primarily in the synthesis of polymers and other organic compounds. It is also used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of polyurethanes, polyesters, and polyamides. It is also used in the synthesis of polyurethane foams and coatings, as well as in the production of adhesives and sealants.
Propiedades
IUPAC Name |
1-bromo-2,4-diisocyanato-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVHGKZBKJPGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diisocyanato-5-methyl-bromobenzene | |
CAS RN |
55206-98-9 |
Source


|
| Record name | 4-BROMO-6-METHYL-1,3-PHENYLENE DIISOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

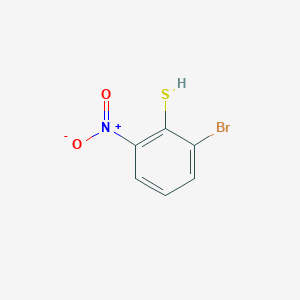
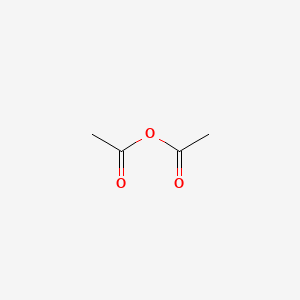
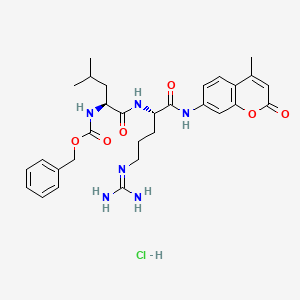

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
